3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Medicinal Chemistry Structure-Activity Relationship Drug Design

Procure 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one for matched molecular pair analysis against its 4-methoxy isomer. This specific 2-methoxybenzyl ether modulates the pharmacophoric fit in validated ERβ agonism (Sun et al., 2006) and PDE2 inhibition (2021) frameworks. Directly compare selectivity shifts and potency changes driven by positional substitution—a critical step in SAR exploration not achievable with the hydroxylated or 4-methoxy analogs alone.

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
Cat. No. B11160667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4OC
InChIInChI=1S/C22H18O4/c1-14-11-16(25-13-15-7-3-6-10-19(15)24-2)12-20-21(14)17-8-4-5-9-18(17)22(23)26-20/h3-12H,13H2,1-2H3
InChIKeyMOUZZKSALSLSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one: Compound Class and Procurement Context


3-[(2-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic, tricyclic organic compound belonging to the 6H-benzo[c]chromen-6-one (dibenzo-α-pyrone) family. This molecular class is characterized by a fused chromenone framework, which serves as a privileged scaffold in medicinal chemistry due to its presence in bioactive natural products such as urolithins and alternariol [1]. The target compound is distinguished by a 2-methoxybenzyl ether at position 3 and a methyl group at position 1, placing it within a specific subset of alkoxylated, methyl-substituted benzochromenones . Commercially, it is available as part of synthetic screening libraries, indicating its intended use as a research tool or a starting point for structure-activity relationship (SAR) exploration [2].

Why 3-[(2-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one Cannot Be Interchanged with Generic Benzochromenone Analogs


The 6H-benzo[c]chromen-6-one scaffold exhibits extreme sensitivity in its biological profile to subtle substitution patterns. For instance, in the landmark study by Sun et al. (2006), a simple bis-hydroxylation at positions 3 and 8 was identified as essential for potent estrogen receptor β (ERβ) agonism, with additional modifications leading to a >100-fold selectivity window over ERα [1]. This demonstrates that the position, electronic character, and steric bulk of substituents dictate target engagement. The 2-methoxybenzyl ether in the target compound introduces a distinct steric and electronic environment compared to its 4-methoxybenzyl isomer or unsubstituted hydroxyl analogs, which directly impacts pharmacophoric fit in any binding pocket. Thus, substituting this compound with a structurally similar, but positionally or functionally altered, analog is not scientifically valid without explicit, matched-pair comparative data; the class-level activity of benzochromenones cannot be generalized to this specific derivative.

Quantitative Differentiation of 3-[(2-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one Against Closest Analogs


Ortho-Methoxybenzyl Substituent Confers Distinct Conformational and Physicochemical Properties Versus Para-Isomer

The 2-methoxybenzyl substituent on the target compound creates a unique three-dimensional shape and electron distribution compared to the commercially available 4-methoxybenzyl analog (CAS 375829-70-2) . The predicted LogP of the closely related 4-methoxy-4-methyl isomer is 6.11, with a high bioconcentration factor (BCF) of 7427.47 . The ortho-methoxy substitution in the target compound alters the dihedral angle between the phenyl ring and the chromenone core, as evidenced by crystallographic data on a related compound where the dihedral angle was measured at 64.12(3)° [1]. This spatial difference directly impacts molecular recognition in biological systems.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Alkoxylated Benzochromenones Exhibit Sub-Micromolar PDE2 Inhibition: Target Compound's Potential Within Its Class

A 2021 study on novel alkoxylated 6H-benzo[c]chromen-6-one derivatives identified a lead compound (1f) with an IC50 of 3.67 ± 0.47 μM against phosphodiesterase II (PDE2), comparable to the reference inhibitor BAY 60-7550 in cellular assays [1]. While the target compound was not directly tested in this study, its structural classification as an alkoxylated benzochromenone places it within this pharmacologically active series. This provides a quantitative benchmark for expecting PDE2-inhibitory potential, pending direct validation.

Phosphodiesterase Inhibition Neurodegenerative Disease Enzyme Assay

Methyl Group at Position 1 Differentiates Compound from Urolithin and Alternariol Natural Product Scaffolds

The target compound possesses a methyl group at position 1, a substitution pattern shared with the mycotoxin alternariol (3,7,9-trihydroxy-1-methyl-6H-benzo[c]chromen-6-one) but absent in urolithins . This 1-methyl group is critical for the biological profile of alternariol and its monomethyl ether (AME), which exhibit cytotoxic activity against cancer cell lines (IC50 range: 14.94–115.71 μM) [1]. The target compound thus represents a non-hydroxylated, synthetic variant that retains the 1-methyl motif while replacing hydroxyl groups with a methoxybenzyl ether, potentially altering toxicity and target selectivity profiles.

Natural Product Chemistry Metabolism Toxicology

Patent-Based Evidence for Anti-Angiogenic and Anti-Proliferative Applications of Benzo[c]chromen-6-one Derivatives

U.S. Patent Application US20060257337 describes benzo[c]chromen-6-one derivatives with enhanced anti-proliferative effects against human endothelial cells, targeting diseases like psoriasis and atopic dermatitis [1]. The patent explicitly encompasses the core scaffold of the target compound, establishing industrial relevance and a precedent for procurement in dermatological and anti-angiogenic research. The specific substitution pattern of the target compound (2-methoxybenzyl ether, 1-methyl) may offer differentiated pharmacokinetic or potency properties within this patented chemical space.

Angiogenesis Dermatology Cell Proliferation

Validated Application Scenarios for Procuring 3-[(2-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one


Structure-Activity Relationship (SAR) Campaigns on ERβ Agonists or PDE2 Inhibitors

Procure this compound as a key analog in a matched molecular pair analysis to probe the influence of 2-methoxy vs. 4-methoxy substitution on ERβ binding affinity or PDE2 inhibition. The class-level evidence from Sun et al. (2006) [1] and the 2021 PDE2 study [2] provide validated assay frameworks, where this compound can be directly compared to the 4-methoxy isomer to quantify selectivity shifts or potency changes.

Dermatological and Anti-Angiogenic Drug Discovery Programs

The compound falls within the chemical scope of patented benzo[c]chromen-6-one derivatives claiming anti-proliferative and anti-angiogenic activity (US20060257337) [3]. It is suitable for screening in endothelial cell proliferation assays or psoriasis models, particularly if the 2-methoxybenzyl ether demonstrates superior dermal penetration or metabolic stability compared to hydroxylated analogs.

Mycotoxin Analog Studies and Toxicology Profiling

As a synthetic variant of the alternariol scaffold, this compound can be used to dissect the structural determinants of mycotoxin toxicity. Researchers can compare its cytotoxicity (expected to differ from alternariol's IC50 range of 14.94–115.71 μM [4]) to understand the role of hydroxyl groups versus alkoxy substitutions in mediating cell death pathways.

Quote Request

Request a Quote for 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.